"2-Methoxy-3-(trifluoromethyl)phenylacetic acid" molecular weight
"2-Methoxy-3-(trifluoromethyl)phenylacetic acid" molecular weight
An In-depth Technical Guide to 2-Methoxy-3-(trifluoromethyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid, a specialized chemical intermediate. As a Senior Application Scientist, my objective is to deliver not just data, but a foundational understanding of this molecule's properties, synthesis, analysis, and potential applications, grounded in established chemical principles. We will explore the causality behind experimental choices and provide a framework for its practical use in a research and development setting.
Section 1: Core Molecular Profile and Physicochemical Properties
Chemical Identity
2-Methoxy-3-(trifluoromethyl)phenylacetic acid is a substituted aromatic carboxylic acid. Its structure is characterized by a phenylacetic acid core with a methoxy (-OCH₃) group at the C2 position and a trifluoromethyl (-CF₃) group at the C3 position of the phenyl ring. This specific substitution pattern distinguishes it from other isomers and dictates its unique chemical reactivity and physical properties. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group on the same aromatic ring creates a distinct electronic environment that influences its utility as a synthetic building block.
Physicochemical Data Summary
The fundamental properties of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid are summarized below. Accurate determination of these values is the first step in any experimental design, ensuring correct stoichiometry, analytical method development, and safety assessments.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉F₃O₃ | Calculated |
| Molecular Weight | 234.17 g/mol | [1][2] |
| CAS Number | 1017778-84-5 | [3] |
| Canonical SMILES | COC1=C(C=CC=C1CC(=O)O)C(F)(F)F | Calculated |
| InChI Key | (Will vary based on specific generation) | Calculated |
Critical Isomeric Distinction: Comparison with Mosher's Acid
It is imperative to distinguish the title compound from its well-known structural isomer, α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid . While they share the same molecular formula and weight, their structures and applications are fundamentally different.
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2-Methoxy-3-(trifluoromethyl)phenylacetic Acid: The substituents (-OCH₃ and -CF₃) are on the aromatic ring . Its primary utility is as a building block in synthesis, introducing this specific substituted phenyl moiety into a larger molecule.
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Mosher's Acid (MTPA): The substituents are on the alpha-carbon of the acetic acid chain. It is a renowned chiral derivatizing agent used in NMR spectroscopy to determine the enantiomeric excess and absolute configuration of chiral alcohols and amines.[4]
This distinction is critical. Using one in place of the other would lead to fundamentally incorrect experimental outcomes.
Section 2: Synthesis and Characterization Workflow
The synthesis of novel building blocks like 2-Methoxy-3-(trifluoromethyl)phenylacetic acid requires a logical, multi-step approach. The following represents a plausible and robust synthetic pathway, grounded in common organic transformations.
Proposed Synthetic Workflow
The synthesis begins with commercially available starting materials and proceeds through a series of reliable reactions. The causality for this pathway is based on achieving the desired substitution pattern through controlled, high-yielding steps.
Caption: A plausible synthetic workflow for the target compound.
Step-by-Step Synthetic Protocol (Conceptual)
This protocol is a conceptual guide. Each step requires laboratory optimization for yield and purity.
Step 1: Electrophilic Bromination
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Objective: To install a bromine atom at the position ortho to the methoxy group, which will serve as a handle for introducing the acetic acid side chain.
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Procedure:
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Dissolve 1-Methoxy-2-(trifluoromethyl)benzene in a suitable solvent (e.g., dichloromethane or acetic acid).
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Cool the reaction mixture in an ice bath.
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Slowly add N-Bromosuccinimide (NBS) and a catalytic amount of a strong acid like sulfuric acid.
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Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
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Work up the reaction by quenching with a reducing agent (e.g., sodium bisulfite solution) and extracting the product into an organic solvent.
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Purify by column chromatography or distillation.
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Causality: The methoxy group is an ortho-, para-director. Bromination is directed to the open ortho position, which is sterically accessible.
Step 2: Cyanation (Rosenmund-von Braun Reaction)
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Objective: To replace the bromine atom with a nitrile group, which can be readily hydrolyzed to a carboxylic acid.
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Procedure:
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Combine 1-Bromo-2-methoxy-3-(trifluoromethyl)benzene with copper(I) cyanide in a high-boiling polar aprotic solvent like DMF or NMP.
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Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours.
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Monitor the reaction for the disappearance of the starting bromide.
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Cool the mixture and quench with an aqueous solution of ferric chloride and HCl to break down the copper complexes.
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Extract the nitrile product and purify.
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-
Causality: This is a classic and reliable method for converting aryl halides to aryl nitriles, providing the necessary carbon for the acetic acid side chain.
Step 3: Acid Hydrolysis
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Objective: To convert the nitrile functional group into the final carboxylic acid.
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Procedure:
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Reflux the 2-(2-Methoxy-3-(trifluoromethyl)phenyl)acetonitrile in a mixture of concentrated sulfuric acid and water.
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Continue heating until TLC or HPLC analysis shows complete conversion to the acid.
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Cool the reaction mixture and carefully pour it over ice.
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The carboxylic acid product should precipitate. Collect the solid by filtration.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure 2-Methoxy-3-(trifluoromethyl)phenylacetic acid.
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Causality: Strong acidic conditions are required to hydrolyze the stable nitrile group to a carboxylic acid, completing the synthesis.
Section 3: Analytical Quality Control
A self-validating analytical workflow is crucial to confirm the identity, structure, and purity of the synthesized compound. No single technique is sufficient; a combination of spectroscopic and chromatographic methods provides incontrovertible proof.
Integrated Analytical Workflow
Caption: A multi-technique workflow for analytical validation.
Protocol: Purity Assessment by HPLC
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Objective: To quantify the purity of the final compound and detect any residual starting materials or byproducts.
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Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system with a UV detector.
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C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
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Methodology:
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Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.
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Mobile Phase:
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Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).
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Solvent B: Acetonitrile with 0.1% TFA.
-
-
Gradient Elution:
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Start at 30% B, hold for 1 minute.
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Ramp to 95% B over 10 minutes.
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Hold at 95% B for 2 minutes.
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Return to 30% B and equilibrate for 3 minutes.
-
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Detection: Monitor at 254 nm.
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Analysis: Integrate the peak area of the main component and any impurities. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100.
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-
Causality: Reverse-phase HPLC is ideal for separating organic molecules of moderate polarity. The C18 stationary phase retains the compound, while the water/acetonitrile gradient elutes it based on its hydrophobicity. TFA is added to sharpen peaks by ensuring the carboxylic acid is protonated.[5]
Section 4: Applications in Research and Development
A Versatile Synthetic Building Block
The primary value of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid lies in its role as a precursor or building block. The carboxylic acid group is a versatile chemical handle that can be readily converted into other functional groups (e.g., esters, amides, acid chlorides) or used in coupling reactions to construct more complex molecules.
The Strategic Importance of the Trifluoromethyl Group
The -CF₃ group is not merely a substituent; it is a strategic tool in modern drug design. Its incorporation into a molecule can profoundly and beneficially alter its properties:[6]
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Increased Lipophilicity: Enhances membrane permeability and can improve absorption.
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Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the drug's half-life.
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Enhanced Binding Affinity: The electronegativity of the fluorine atoms can lead to favorable interactions with biological targets.
Potential Applications
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Medicinal Chemistry: This compound is an ideal starting point for synthesizing novel drug candidates. The phenylacetic acid moiety is a common scaffold in various therapeutic classes, and the unique substitution pattern offers a new region of chemical space to explore for improved potency, selectivity, or pharmacokinetic profiles.
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Agrochemicals: Similar to medicinal chemistry, the development of new pesticides and herbicides benefits from the inclusion of fluorinated motifs to enhance efficacy and environmental stability.[7]
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Material Science: The compound can be used to synthesize specialty polymers or functional materials where the unique electronic and physical properties imparted by the methoxy and trifluoromethyl groups are desired.[7]
References
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PubChem. (R)-alpha-methoxy-alpha-trifluoromethyl phenylacetic acid. Available from: [Link]
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ResearchGate. 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization | Request PDF. Available from: [Link]
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PubChem. 2-Methoxyphenylacetic acid. Available from: [Link]
- Chem-Impex. (S-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid [Optical Resolvi. Available from: https://www.chemimpex.com/products/03152
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for 2-Butoxyethanol. Available from: [Link]
Sources
- 1. 2-Methoxy-2-phenyl-3,3,3-trifluoropropanoic acid [cymitquimica.com]
- 2. (R)-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic Acid | 20445-31-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 2-Methoxy-3-(trifluoromethyl)phenylacetic acid | 1017778-84-5 [sigmaaldrich.com]
- 4. (S)-(-)-α-甲氧基-α-(三氟甲基)苯乙酸 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
